3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide
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Description
3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H12ClNOS2 and its molecular weight is 297.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins like prothrombin . Prothrombin is a protein involved in the coagulation cascade, converting to thrombin upon activation, which then acts on fibrinogen to form fibrin, leading to blood clotting.
Biochemical Pathways
Similar compounds have been shown to influence oxidative stress and inflammatory pathways . They can modulate the levels of reactive oxygen species and affect the activity of enzymes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in preclinical models . These effects are likely due to the compound’s influence on oxidative stress and inflammatory pathways.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-5-methylsulfanylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-15-13(16)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZHBTHVHGVQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.